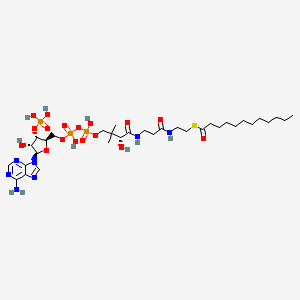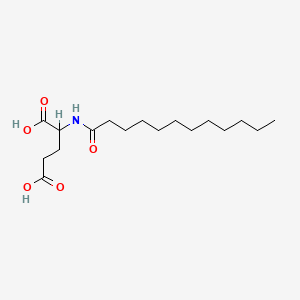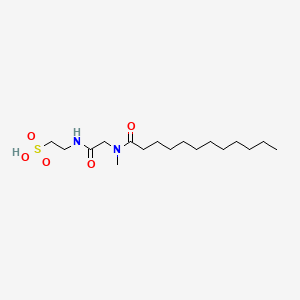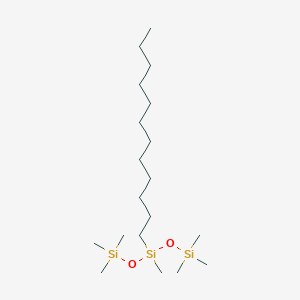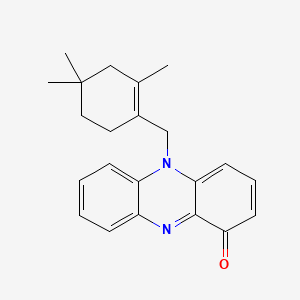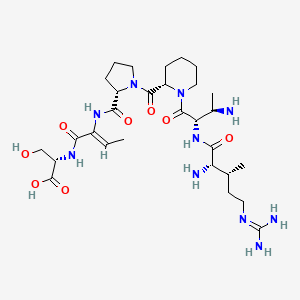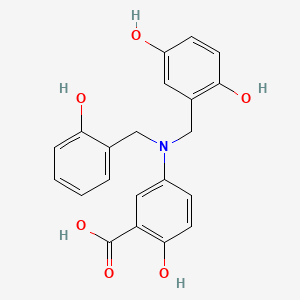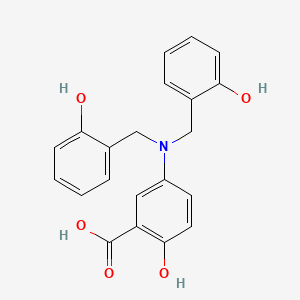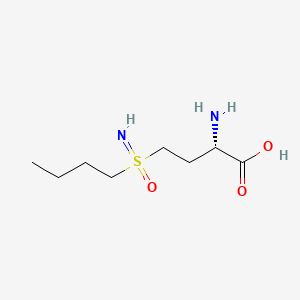
l-Buthionine sulfoximine
Overview
Description
L-Buthionine-(S,R)-Sulfoximine is a chemical compound known for its role as an inhibitor of gamma-glutamylcysteine synthetase, an enzyme crucial for the synthesis of glutathione. Glutathione is a vital antioxidant in cells, protecting them from oxidative stress and maintaining redox balance. This compound has been extensively studied for its ability to deplete glutathione levels, making it a valuable tool in scientific research, particularly in studies related to oxidative stress, cancer, and heavy metal toxicity .
Mechanism of Action
Target of Action
l-Buthionine sulfoximine (BSO) primarily targets γ-glutamylcysteine synthetase , a key enzyme in glutathione biosynthesis . This enzyme is essential for the first step of glutathione synthesis .
Mode of Action
BSO acts as a potent, fast-acting, and irreversible inhibitor of γ-glutamylcysteine synthetase . By inhibiting this enzyme, BSO blocks the production of glutathione, a critical antioxidant in cells . This inhibition leads to a decrease in cellular glutathione levels .
Biochemical Pathways
The primary biochemical pathway affected by BSO is the glutathione synthesis pathway . Glutathione plays a crucial role in protecting cells from oxidative stress. By inhibiting γ-glutamylcysteine synthetase, BSO disrupts this pathway, leading to a decrease in glutathione levels and an increase in oxidative stress . This increased oxidative stress can lead to DNA damage, cell cycle arrest, and apoptosis .
Pharmacokinetics
BSO exhibits linear pharmacokinetics within the dose range used in clinical studies . The compound is eliminated rapidly from the plasma in a biexponential manner, with the R- (inactive) isomer being eliminated faster than the S- (active) isomer . Renal clearance of both S- and R-isomers approximates glomerular filtration rate and accounts for a significant portion of total clearance .
Result of Action
The primary result of BSO’s action is the induction of oxidative stress in cells due to the depletion of glutathione . This oxidative stress can lead to DNA damage, cell cycle arrest in the G2/M phase, and apoptosis . In cancer cells, this can enhance the cytotoxic effects of chemotherapy and radiation treatments .
Action Environment
The action of BSO can be influenced by various environmental factors. For instance, the presence of other compounds, such as copper complexes, can enhance the effect of BSO on tumor cell viability and oxidative damage . Additionally, the efficacy of BSO can be influenced by the metabolic activity of cells, as cells with higher metabolic activity and thus higher intrinsic rates of reactive oxygen species generation may be more susceptible to the effects of BSO .
Biochemical Analysis
Biochemical Properties
l-Buthionine sulfoximine plays a crucial role in biochemical reactions by inhibiting the enzyme γ-glutamylcysteine synthetase. This enzyme is responsible for the first step in the biosynthesis of glutathione, a critical antioxidant in cells. By blocking this enzyme, this compound effectively reduces the levels of glutathione within cells. This interaction is significant because glutathione is involved in various cellular processes, including detoxification, redox balance, and regulation of cell proliferation .
Cellular Effects
The effects of this compound on cells are profound. By depleting glutathione levels, it disrupts the redox balance within cells, leading to increased oxidative stress. This oxidative stress can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, the reduction in glutathione levels can sensitize them to chemotherapeutic agents, enhancing their cytotoxic effects . Additionally, this compound has been shown to influence cell proliferation and apoptosis, making it a valuable tool in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to γ-glutamylcysteine synthetase and inhibiting its activity. This inhibition prevents the synthesis of γ-glutamylcysteine, the precursor to glutathione. As a result, the overall production of glutathione is reduced, leading to decreased cellular antioxidant capacity. This mechanism of action is critical for understanding how this compound can modulate cellular responses to oxidative stress and chemotherapeutic agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable and can maintain its inhibitory effects on glutathione synthesis for extended periods. Prolonged exposure to this compound can lead to cellular adaptation, where cells may upregulate alternative antioxidant pathways to compensate for the loss of glutathione. This adaptation can influence the long-term effects of this compound on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively deplete glutathione levels without causing significant toxicity. At higher doses, this compound can induce adverse effects, including myelosuppression and gastrointestinal toxicity . These dose-dependent effects are crucial for determining the therapeutic window of this compound in clinical settings.
Metabolic Pathways
This compound is involved in the metabolic pathway of glutathione biosynthesis. By inhibiting γ-glutamylcysteine synthetase, it blocks the formation of γ-glutamylcysteine, the first precursor in the glutathione synthesis pathway. This inhibition leads to a decrease in glutathione levels, affecting various metabolic processes that rely on glutathione as a cofactor or antioxidant .
Transport and Distribution
Within cells, this compound is transported and distributed to various cellular compartments. It can interact with transporters and binding proteins that facilitate its uptake and localization. The distribution of this compound within cells can influence its effectiveness in depleting glutathione levels and modulating cellular responses .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with γ-glutamylcysteine synthetase. This localization is essential for its inhibitory effects on glutathione synthesis. Additionally, any post-translational modifications or targeting signals that direct this compound to specific cellular compartments can impact its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Buthionine-(S,R)-Sulfoximine can be synthesized through a multi-step process involving the reaction of buthionine with sulfoximine. The synthesis typically involves the following steps:
Formation of Buthionine: Buthionine is synthesized from the reaction of homoserine lactone with ammonia, followed by reduction.
Sulfoximine Formation: The sulfoximine group is introduced by reacting buthionine with sulfoximine reagents under controlled conditions.
Industrial Production Methods: Industrial production of L-Buthionine-(S,R)-Sulfoximine involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling temperature, pH, and reaction time to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: L-Buthionine-(S,R)-Sulfoximine primarily undergoes substitution reactions due to the presence of the sulfoximine group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents, L-Buthionine-(S,R)-Sulfoximine can be oxidized to form sulfoxide derivatives.
Reduction: Reducing agents can convert the sulfoximine group to its corresponding amine.
Substitution: Various nucleophiles can substitute the sulfoximine group under appropriate conditions.
Major Products Formed: The major products formed from these reactions include sulfoxide derivatives, amines, and substituted sulfoximine compounds .
Scientific Research Applications
L-Buthionine-(S,R)-Sulfoximine has a wide range of applications in scientific research:
Chemistry: It is used to study the role of glutathione in various chemical reactions and processes.
Biology: Researchers use it to investigate the effects of glutathione depletion on cellular functions and oxidative stress.
Medicine: It is employed in cancer research to enhance the efficacy of chemotherapeutic agents by depleting glutathione levels in cancer cells.
Industry: It is used in the development of new drugs and therapeutic agents targeting oxidative stress-related diseases
Comparison with Similar Compounds
D,L-Buthionine-(S,R)-Sulfoximine: A racemic mixture of L-Buthionine-(S,R)-Sulfoximine, used for similar research purposes.
Etoposide: A chemotherapeutic agent whose efficacy can be enhanced by L-Buthionine-(S,R)-Sulfoximine through glutathione depletion.
Cisplatin: Another chemotherapeutic agent that shows increased cytotoxicity when used in combination with L-Buthionine-(S,R)-Sulfoximine.
Uniqueness: L-Buthionine-(S,R)-Sulfoximine is unique in its specific inhibition of gamma-glutamylcysteine synthetase, making it a powerful tool for studying the role of glutathione in various biological processes. Its ability to deplete glutathione levels and enhance the efficacy of chemotherapeutic agents sets it apart from other compounds .
Properties
IUPAC Name |
(2S)-2-amino-4-(butylsulfonimidoyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S/c1-2-3-5-14(10,13)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12)/t7-,14?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQFBVYMGADDTQ-CVSPRKDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=N)(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=N)(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70894150 | |
| Record name | L-Buthionine sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | L-Buthionine (SR)-sulfoximine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15088 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
H2O > 100 (mg/mL), Acetate buffer, pH4 > 100 (mg/mL), Carbonate buffer, pH9 > 100 (mg/mL), 0.1 N HCl > 100 (mg/mL), 0.1 N NaOH > 100 (mg/mL), MeOH < 1 (mg/mL), EtOH (95 %) < 1 (mg/mL), CH3CN < 1 (mg/mL), EtOAC < 1 (mg/mL), CHC13 < 1 (mg/mL), Dimethylacetamide < 1 (mg/mL), DMSO < 1 (mg/mL) | |
| Record name | BSO | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/326231%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
83730-53-4, 97590-40-4 | |
| Record name | L-Buthionine-S,R-sulfoximine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83730-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buthionine sulfoximine, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083730534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Buthionine-(S,R)-sulfoximine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097590404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | l-buthionine sulfoximine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Buthionine sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83730-53-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTHIONINE SULFOXIMINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEY8DZS103 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





